molecular formula C9H11ClN4 B2957104 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1100365-45-4

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B2957104
CAS No.: 1100365-45-4
M. Wt: 210.67
InChI Key: BVJFFNHUTCJYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the 1-position and a chlorine atom at the 4-position. This scaffold is structurally analogous to purine bases, making it a critical intermediate in medicinal chemistry for developing kinase inhibitors, antiviral agents, and anticancer therapeutics .

The 4-chloro moiety serves as a reactive handle for further functionalization via nucleophilic substitution, enabling diversification into derivatives with tailored biological or physicochemical properties .

Properties

IUPAC Name

1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJFFNHUTCJYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100365-45-4
Record name 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing phosphorylation of substrates . This inhibition disrupts downstream signaling pathways, which can be beneficial in treating diseases like cancer.

Comparison with Similar Compounds

Key Observations :

  • Tert-butyl : The bulky tert-butyl group likely reduces rotational freedom and improves membrane permeability compared to linear alkyl chains (ethyl) or aromatic (benzyl) groups .
  • Ethyl/Benzyl : Smaller substituents like ethyl facilitate nucleophilic substitution at the 4-position, enabling rapid diversification . Benzyl derivatives exhibit stronger π-π interactions in receptor binding .

Substituent Effects at the 4-Position

Compound Name 4-Position Substituent Key Properties/Applications Reference
This compound Chlorine Reactive site for Suzuki couplings or nucleophilic substitutions; used in synthesizing kinase inhibitors and corrosion inhibitors .
1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazinyl Exhibits cytotoxicity against hepatoma cells (IC₅₀ = 25.5 µM), comparable to 17-AAG .
1-Benzyl-4-(4-phenethylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine Piperazinyl Dual adenosine A₂A/A₁ receptor antagonism; investigated for Parkinson’s disease treatment .
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine Phenylamino Anticancer activity via kinase inhibition; structural analogs show IC₅₀ values in the nanomolar range .


Key Observations :

  • Chlorine : The 4-chloro group is a versatile synthetic handle. Its electronegativity facilitates displacement by nucleophiles (e.g., amines, hydrazines) to generate bioactive derivatives .
  • Hydrazinyl/Phenylamino: Polar substituents enhance solubility and target engagement in biological systems but may reduce metabolic stability compared to halogenated analogs .

Biological Activity

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}ClN4_{4}
  • Molecular Weight : 254.67 g/mol
  • CAS Number : 943324-22-9

The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatility in medicinal applications. The presence of a tert-butyl group and a chlorine atom enhances its pharmacological profile.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine can act as potent inhibitors against several cancer cell lines. For instance, compounds with similar structures have shown IC50_{50} values ranging from 0.3 to 24 µM against targets such as EGFR and VEGFR2 . These compounds have been found to induce apoptosis and inhibit cell migration in cancer models .
  • Antimycobacterial Properties : Studies have demonstrated that pyrazolo[3,4-D]pyrimidines can inhibit mycobacterial β-oxidation trifunctional enzymes, suggesting potential use in treating tuberculosis .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways .

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various pyrazolo[3,4-D]pyrimidine derivatives on human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer). The results are summarized in Table 1 below:

CompoundCell LineIC50_{50} (µM)Selectivity Index
3gHT2958.443
CisplatinHT2947.17<1
5-FUHT29381.2<1

The compound 3g exhibited significant selectivity towards cancer cells compared to normal human dermal fibroblasts (NHDF), indicating its potential for targeted therapy .

Molecular docking studies suggest that these compounds bind effectively to key protein targets involved in tumor growth and survival. The binding affinities indicate that these compounds could serve as dual inhibitors for multiple pathways involved in cancer progression .

Q & A

Q. Advanced

  • Substituent Effects : Introduction of electron-withdrawing groups (e.g., Cl at C4) enhances electrophilicity, improving kinase binding. Conversely, tert-butyl at N1 increases steric bulk, potentially reducing solubility but improving metabolic stability .
  • Derivative Synthesis : Alkylation/arylation at C6 (e.g., methylthio or amino groups) alters logP and bioavailability. For example, 4-chloro-6-methylthio derivatives show improved cellular uptake in cytotoxicity screens .
  • SAR Studies : Parallel synthesis (e.g., Ullmann coupling for aryloxy derivatives) and computational docking (AutoDock) correlate substituent position with inhibitory potency .

What electrochemical methods assess its efficacy as a corrosion inhibitor?

Q. Advanced

  • Potentiodynamic Polarization : Measures corrosion current density (icorri_{corr}) and inhibition efficiency (ηTafel\eta_{\text{Tafel}}%) on mild steel in acidic media. Increasing inhibitor concentration typically reduces icorri_{corr}, indicating adsorption on the metal surface .
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (RctR_{ct}) to model protective layer formation. Higher RctR_{ct} values correlate with better inhibitor performance .
  • Surface Analysis : SEM/EDS post-exposure confirms inhibitor adsorption and identifies elemental composition of protective films .

What safety protocols are critical during handling and disposal?

Q. Basic

  • PPE : Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by licensed facilities. Neutralize acidic residues before disposal .
  • Spill Response : Absorb solids with inert material (vermiculite) and avoid water to prevent exothermic reactions .

How can mechanistic insights into its adsorption or enzyme interaction be obtained?

Q. Advanced

  • Molecular Dynamics Simulations : AMBER or GROMACS models predict binding modes with kinase ATP pockets or steel surfaces .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of inhibitor-protein interactions .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) analyzes frontier molecular orbitals to correlate electronic structure with corrosion inhibition efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.